Introduction: The Imidazo[4,5-c]pyridine Core as a Privileged Scaffold
Introduction: The Imidazo[4,5-c]pyridine Core as a Privileged Scaffold
An In-Depth Technical Guide to 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS 52538-09-7) and the Broader Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system, a fused heterocycle comprising an imidazole and a pyridine ring, represents a structure of significant interest in medicinal chemistry and drug development.[1] Its structural analogy to naturally occurring purines allows it to interact with a wide array of biological targets, acting as a "privileged scaffold" for the design of novel therapeutics.[2][3] Derivatives of this and related imidazopyridine isomers have demonstrated a remarkable breadth of biological activities, including roles as kinase inhibitors, anti-inflammatory, antiviral, and anticancer agents.[4][5][6]
This guide provides a comprehensive overview of the specific, yet sparsely documented molecule, 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (CAS 52538-09-7). Due to the limited publicly available data on this specific derivative[7], this document extends its scope to the broader imidazo[4,5-c]pyridine class. By understanding the well-established chemistry and pharmacology of the parent scaffold, researchers can infer potential properties and strategically design experimental plans for the synthesis, characterization, and evaluation of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine.
Physicochemical and Structural Properties of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
While extensive experimental data for 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine is not available in current literature, its fundamental molecular properties can be established from its chemical structure.[7][8] Computational predictions, such as those for its collision cross-section, provide a theoretical basis for mass spectrometry-based analysis.[7]
| Property | Value | Source |
| CAS Number | 52538-09-7 | [8] |
| Molecular Formula | C₈H₉N₃ | [7][8] |
| Molecular Weight | 147.18 g/mol | Calculated |
| Monoisotopic Mass | 147.07965 Da | [7] |
| SMILES | CC1=NC2=C(N1C)N=CC=C2 | [7] |
| InChI Key | FSHTURWBRWEQPH-UHFFFAOYSA-N | [7] |
| Predicted XlogP | 1.1 | [7] |
| Predicted CCS [M+H]⁺ | 127.8 Ų | [7] |
This table summarizes the known and predicted properties of the target compound.
Synthetic Strategies for the Imidazo[4,5-c]pyridine Core
The synthesis of the imidazo[4,5-c]pyridine scaffold can be achieved through several established routes. These methodologies can be adapted for the specific synthesis of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine. A common and effective approach involves the cyclization of a substituted diaminopyridine precursor.
Conceptual Synthetic Workflow
The logical flow for producing and verifying a target imidazo[4,5-c]pyridine derivative involves a multi-stage process, beginning with precursor synthesis and culminating in rigorous purification and characterization.
Caption: General workflow for synthesis and validation.
Protocol: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines
This protocol is adapted from a general method for creating libraries of imidazo[4,5-c]pyridines and illustrates a robust strategy that can be tailored for the target compound.[2] The solid-phase approach facilitates purification by allowing reagents and byproducts to be washed away from the resin-bound intermediate.
Causality: The choice of a solid support (e.g., Rink amide resin) is crucial for complex, multi-step syntheses as it simplifies the purification process at each stage, thereby maximizing the overall yield. The use of 2,4-dichloro-3-nitropyridine is strategic as the differential reactivity of the chlorine atoms and the subsequent reduction of the nitro group are key steps to building the final heterocyclic system.[2]
Methodology:
-
Resin Preparation: Swell the Rink amide resin in a suitable solvent like dimethylformamide (DMF).
-
Arylation: React the polymer-supported amine with a solution of 2,4-dichloro-3-nitropyridine in the presence of a non-nucleophilic base such as N-ethyldiisopropylamine (EDIPA) in DMSO. The reaction regioselectively substitutes one of the chlorine atoms.[2]
-
Second Substitution: Introduce the second point of diversity by replacing the remaining chlorine atom with a desired amine in solution.
-
Nitro Group Reduction: Reduce the nitro group to an amine using a reducing agent like sodium dithionite (Na₂S₂O₄).[1] This step is critical as it forms the second amine necessary for imidazole ring formation.
-
Imidazole Ring Closure: React the resulting diamine intermediate with an aldehyde (or in the case of a 2-methyl group, a reagent like triethyl orthoacetate) to close the imidazole ring.
-
Cleavage from Resin: Cleave the final product from the solid support using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification: Purify the cleaved product using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure trisubstituted imidazo[4,5-c]pyridine.
Pharmacological Landscape and Potential Applications
While 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine itself has not been extensively studied, the imidazo[4,5-c]pyridine and the isomeric imidazo[4,5-b]pyridine scaffolds are present in numerous compounds with significant pharmacological activities.[1][2][5] This suggests that the target compound is a promising candidate for screening in various therapeutic areas.
| Therapeutic Area | Target/Mechanism of Action | Example Scaffold | Reference |
| Oncology | Kinase Inhibition (e.g., AKT, c-Met, FLT3) | Imidazo[4,5-c]pyridine, Imidazo[4,5-b]pyridine | [2][9] |
| Antiviral | Hepatitis C Virus (HCV) Inhibition | Imidazo[4,5-c]pyridine | [2] |
| Inflammation | Cyclooxygenase (COX-1/COX-2) Inhibition | 3H-Imidazo[4,5-b]pyridine | [6][10] |
| CNS Disorders | GABA-A Receptor Agonism | Imidazo[4,5-c]pyridine | [1][4] |
| Autoimmune | Cathepsin S (CTSS) Inhibition | 1H-imidazo[4,5-c]pyridine | [1] |
This table highlights the diverse bioactivities of the parent scaffolds.
Potential Therapeutic Targeting Strategy
The structural similarity of the imidazo[4,5-c]pyridine core to purine enables it to function as a competitive inhibitor at ATP-binding sites, a common feature in protein kinases. This makes kinase inhibition a primary area of investigation for novel derivatives.
Caption: Potential therapeutic targets and outcomes.
Analytical Characterization Workflow
A newly synthesized batch of 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine requires rigorous analytical characterization to confirm its identity, purity, and structure.
Protocol: Full Characterization of a Novel Imidazo[4,5-c]pyridine
Causality: This multi-technique approach provides orthogonal data, ensuring a high degree of confidence in the final structural assignment. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition. 1D and 2D NMR experiments are then used to piece together the molecular skeleton and definitively assign the position of the methyl groups.
-
Purity Analysis (LC-MS):
-
Dissolve a small sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
The UV chromatogram will determine purity, while the mass spectrum will confirm the expected molecular weight ([M+H]⁺ ≈ 148.08).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the sample via Electrospray Ionization (ESI) on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Objective: Obtain an exact mass measurement to confirm the molecular formula C₈H₉N₃. The measured mass should be within 5 ppm of the calculated mass (148.0869 for [M+H]⁺).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. Expect to see signals corresponding to the two methyl groups (singlets, likely in the 2.0-4.0 ppm range) and distinct aromatic protons on the pyridine ring (likely in the 7.0-8.5 ppm range).[11]
-
¹³C NMR: Acquire a carbon NMR spectrum. Expect signals for the methyl carbons and the aromatic/heterocyclic carbons.[11]
-
2D NMR (COSY, HSQC, HMBC): If the structure is ambiguous, these experiments are essential to confirm connectivity between protons (COSY) and between protons and carbons (HSQC/HMBC), definitively placing the methyl groups at the N-3 and C-2 positions.
-
Safety and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere.[14]
-
Spill Management: In case of a spill, absorb with an inert material and dispose of according to local regulations.[15]
Conclusion and Future Directions
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine, CAS 52538-09-7, is a compound with significant untapped potential. While direct experimental data is scarce, its core scaffold is a well-established "privileged structure" in medicinal chemistry. The diverse biological activities of related imidazo[4,5-c]pyridine derivatives, ranging from kinase inhibition to antiviral action, provide a strong rationale for its investigation.[2][9] Future research should focus on developing an efficient and scalable synthesis for this specific molecule, followed by a comprehensive characterization and a broad-based biological screening campaign. Such efforts are crucial to unlocking its potential as a novel probe or therapeutic lead compound.
References
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Kłys, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 406. [Link]
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Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 481-490. [Link]
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ResearchGate. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
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Gotal, A. D., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 13. [Link]
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MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
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ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information: Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. [Link]
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Kirwen, E. M., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
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PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. [Link]
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ResearchGate. (2016). (PDF) 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. [Link]
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Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
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Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4394-4403. [Link]
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PubChemLite. (n.d.). 2,3-dimethyl-3h-imidazo[4,5-b]pyridine. [Link]
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PubMed. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. [Link]
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